1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol: Exact Mass, Molecular Weight, and Applications in Drug Development
1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol: Exact Mass, Molecular Weight, and Applications in Drug Development
Executive Summary
1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and pharmaceutical synthesis. Featuring a tetrazole-5-thiol core substituted at the N1 position with a tetrahydrofuran-2-ylmethyl group, this compound serves as a critical nucleophile in the synthesis of advanced cephalosporin antibiotics[1]. This technical guide provides an in-depth analysis of its physicochemical properties, exact mass characterization via High-Resolution Mass Spectrometry (HRMS), and field-proven synthetic protocols.
Physicochemical Profiling & Structural Causality
Understanding the exact mass and molecular weight of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol is fundamental for its precise identification in drug metabolism and pharmacokinetics (DMPK) studies, as well as in synthetic quality control.
Data Presentation: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(Tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol |
| CAS Registry Number | 148580-41-0[2] |
| Molecular Formula | C₆H₁₀N₄OS[3] |
| Molecular Weight (MW) | 186.23 g/mol [2] |
| Monoisotopic Exact Mass | 186.0575 Da[3] |
| LogP (Estimated) | 0.4 - 0.8 |
Causality in Structural Design
The tetrazole-5-thiol moiety is a well-known pharmacophore and leaving group in beta-lactam antibiotics. Historically, the simpler 1-methyl-1H-tetrazole-5-thiol (MTT) side chain (found in first-generation cephalosporins like cefamandole) was associated with adverse clinical effects, such as hypoprothrombinemia, due to its interference with vitamin K metabolism and protein binding defects[4].
By replacing the simple methyl group with a tetrahydrofuran-2-ylmethyl moiety, medicinal chemists systematically alter the steric bulk, electronic distribution, and lipophilicity of the leaving group. The oxygen atom in the THF ring introduces a new hydrogen-bond acceptor, which modulates the protein binding affinity and renal clearance profile of the resulting active pharmaceutical ingredient (API), mitigating some of the off-target toxicities associated with the traditional MTT group.
Tautomerism and Ionization Dynamics
The tetrazole-5-thiol core exhibits a dynamic annular tautomerism between the thiol (C-S-H) and thione (C=S, N-H) forms[5][6]. In polar solvents and at physiological pH, the compound readily deprotonates to form a highly resonance-stabilized thiolate anion. This acidic nature dictates the experimental choices for both its mass spectrometric analysis and its use as a nucleophile in synthesis.
Caption: Tautomeric equilibrium and deprotonation pathway of the tetrazole-5-thiol core.
Analytical Methodology: HRMS Characterization Protocol
To verify the integrity of 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol during quality control, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is employed. This protocol is designed as a self-validating system : it relies on the exact mass (186.0575 Da) and the isotopic signature of sulfur to definitively eliminate false positives.
Step-by-Step LC-TOF-MS Protocol
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).
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Causality: The aqueous-organic mixture ensures complete dissolution of both the lipophilic THF ring and the polar tetrazole core, preventing sample precipitation in the injection loop.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
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Ionization Mode Selection: Configure the Electrospray Ionization (ESI) source to Negative Ion Mode (ESI-) .
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Causality: The tetrazole-5-thiol is highly acidic. ESI- promotes the loss of a proton, yielding the robust [M-H]⁻ ion. Attempting ESI+ would result in poor ionization efficiency and severe signal suppression.
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Mass Acquisition: Scan for the exact mass of the deprotonated molecular ion [M-H]⁻ at m/z 185.0503 .
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Self-Validation via Isotopic Pattern: Analyze the M+2 peak at m/z 187.0461.
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Causality: Sulfur has a natural ³⁴S isotope abundance of ~4.2%. Observing this specific M+2 intensity relative to the monoisotopic peak confirms the presence of the sulfur atom, validating the C₆H₁₀N₄OS formula against isobaric interferences.
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Synthetic Workflow: C-3 Substitution in Cephalosporins
In drug development, this compound is primarily utilized to functionalize the C-3 position of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid derivatives)[1]. The thiolate anion acts as a potent nucleophile, displacing an acetoxy or halide leaving group.
Caption: Nucleophilic substitution workflow for C-3 modification of cephalosporins.
Step-by-Step Synthetic Protocol
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Anion Generation: Suspend 1-(tetrahydrofuran-2-ylmethyl)-1H-tetrazole-5-thiol (1.1 equivalents) in a polar aprotic solvent (e.g., N,N-Dimethylformamide) or an aqueous-organic mixture. Add a mild base such as Sodium Bicarbonate (NaHCO₃, 1.2 equivalents).
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Causality: NaHCO₃ is basic enough to deprotonate the thiol (forming the nucleophilic thiolate) but mild enough to prevent the base-catalyzed degradation (e.g., beta-lactam ring opening) of the sensitive cephalosporin core.
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Electrophile Addition: Slowly add the 3-acetoxymethyl cephalosporin intermediate (1.0 equivalent) to the reaction mixture at 40-50°C.
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Nucleophilic Displacement: Allow the reaction to stir for 4-6 hours. The thiolate anion attacks the C-3 methylene carbon via an Sₙ2-type mechanism, displacing the acetate ion.
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Reaction Quenching & Isolation: Cool the mixture and adjust the pH to 3.0-4.0 using dilute HCl.
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Causality: Lowering the pH protonates any unreacted tetrazole-thiol and stabilizes the newly formed cephalosporin carboxylic acid, causing the target API to precipitate from the solution for easy filtration.
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Purification: Recrystallize the crude product from an ethanol/water mixture to achieve >98% purity, verifying the final structure via NMR and the aforementioned HRMS protocol.
References
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Pharmacokinetics and protein binding of cefamandole and its 1-methyl-1H-tetrazole-5-thiol side chain in subjects with normal and impaired renal function Source: PubMed (National Institutes of Health) URL:[Link]
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148580-41-0, 1-[(Tetrahydrofuran-2-yl)methyl]tetrazole-5-thiol Product Specifications Source: Accela ChemBio URL:[Link]
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C6H10N4OS - Explore - PubChemLite (Monoisotopic Mass Verification) Source: PubChemLite (Luxembourg Centre for Systems Biomedicine) URL:[Link]
- Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds (US4526978A)
Sources
- 1. US4526978A - Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds - Google Patents [patents.google.com]
- 2. accelachem.com [accelachem.com]
- 3. PubChemLite - C6H10N4OS - Explore [pubchemlite.lcsb.uni.lu]
- 4. Pharmacokinetics and protein binding of cefamandole and its 1-methyl-1 H-tetrazole-5-thiol side chain in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sjpas.com [sjpas.com]

